
2-(2H-chromen-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-chromen-4-yl)ethan-1-ol is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is an oil-like substance .
Physical And Chemical Properties Analysis
This compound is an oil-like substance . Its molecular weight is 176.21 . More specific physical and chemical properties are not available in the retrieved documents.Scientific Research Applications
Synthesis and Chemical Properties
- A novel strategy has been developed for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, showcasing a modular approach for constructing polycyclic architectures integral to many natural products (Someswarao et al., 2018).
- Research on Pd-catalyzed cascade reactions of 1,1-Dibromoolefin derivatives with Arylboronic Acids has led to the synthesis of diversely functionalized 2H-chromenes, highlighting the controlled stereoselectivity and chemoselectivity of these reactions (Song et al., 2018).
- Catalytic methodologies developed for the synthesis of 2H-chromenes emphasize their broad spectrum of biological activities and the importance of the benzopyran moiety in medicines, natural products, and materials showing unique photophysical properties (Majumdar et al., 2015).
Biological and Photophysical Applications
- The synthesis of 9H-furo[2,3-f]chromene derivatives using ZnO nanoparticles as catalysts represents a green synthetic method, indicating the potential for creating compounds with significant biological activity (Rostami-Charati et al., 2015).
- Polymer grafted layered double hydroxides have been developed as highly efficient reusable solid catalysts for the synthesis of chromene incorporated dihydroquinoline derivatives, underlining the importance of green chemistry in synthesizing biologically relevant compounds (Reddy et al., 2016).
- The versatile biological profiles of 2H/4H-chromenes, including anticancer, anticonvulsant, antimicrobial, and antidiabetic activities, are highlighted in a review, emphasizing their importance as a biologically attractive scaffold for drug development (Raj & Lee, 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(2H-chromen-4-yl)ethan-1-ol are phytopathogenic fungi . The compound has been shown to exhibit significant antifungal activity against these organisms .
Mode of Action
It is known that the chromene skeleton plays a vital role in the potency of the compounds . The compound interacts with the fungi, leading to changes that inhibit their growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of growth and proliferation of phytopathogenic fungi . This leads to a decrease in the spread of these organisms, thereby protecting plants from fungal diseases .
properties
IUPAC Name |
2-(2H-chromen-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,12H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXPCHSVSOUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C2O1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)
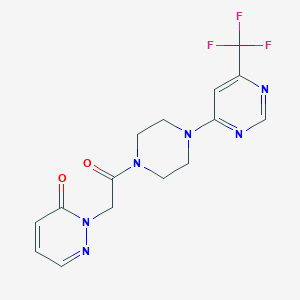
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)
![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2818537.png)

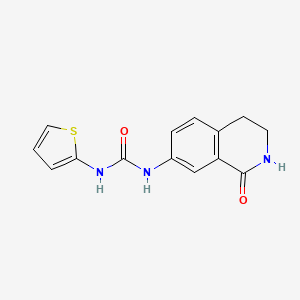
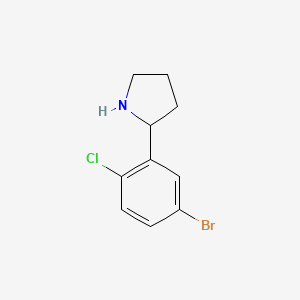
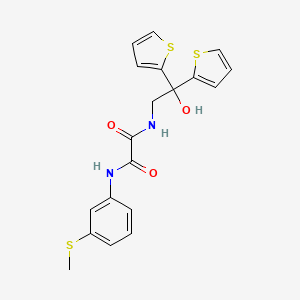
![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)
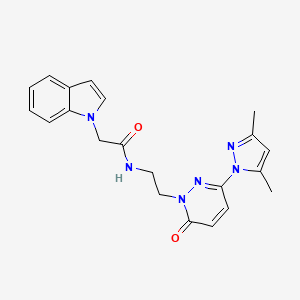
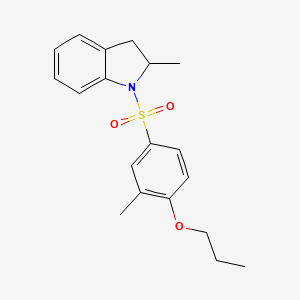
![[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2818551.png)